molecular formula C20H20BrN3O2S B10881367 2-({[(1E)-1-(4-bromophenyl)ethylidene]amino}oxy)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide

2-({[(1E)-1-(4-bromophenyl)ethylidene]amino}oxy)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide

Cat. No.: B10881367
M. Wt: 446.4 g/mol
InChI Key: RZKMYTZIOJIAPY-ZMOGYAJESA-N
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Description

2-({[1-(4-Bromophenyl)ethylidene]amino}oxy)-N~1~-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide is a complex organic compound with a molecular formula of C20H20BrN3O2S . This compound features a bromophenyl group, a cyano group, and a tetrahydrocycloheptathiophene ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1-(4-Bromophenyl)ethylidene]amino}oxy)-N~1~-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide typically involves multiple steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of phenyl ethylidene to form 1-(4-bromophenyl)ethylidene.

    Aminooxy Functionalization: The bromophenyl intermediate is then reacted with hydroxylamine to introduce the aminooxy group.

    Cycloheptathiophene Ring Formation: The final step involves the cyclization of the intermediate with a suitable thiophene precursor under controlled conditions to form the tetrahydrocycloheptathiophene ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl and thiophene moieties.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation Products: Bromophenyl ketones, sulfoxides.

    Reduction Products: Amines, alcohols.

    Substitution Products: Phenyl ethers, phenyl amines.

Scientific Research Applications

2-({[1-(4-Bromophenyl)ethylidene]amino}oxy)-N~1~-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The bromophenyl and cyano groups are key functional groups that interact with biological molecules, potentially inhibiting or activating specific pathways. The tetrahydrocycloheptathiophene ring may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **2-({[1-(4-Chlorophenyl)ethylidene]amino}oxy)-N~1~-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide
  • **2-({[1-(4-Fluorophenyl)ethylidene]amino}oxy)-N~1~-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide

Uniqueness

The presence of the bromine atom in 2-({[1-(4-Bromophenyl)ethylidene]amino}oxy)-N~1~-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide distinguishes it from its chlorinated and fluorinated analogs. This bromine atom can influence the compound’s reactivity, biological activity, and overall chemical properties.

Properties

Molecular Formula

C20H20BrN3O2S

Molecular Weight

446.4 g/mol

IUPAC Name

2-[(E)-1-(4-bromophenyl)ethylideneamino]oxy-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide

InChI

InChI=1S/C20H20BrN3O2S/c1-13(14-7-9-15(21)10-8-14)24-26-12-19(25)23-20-17(11-22)16-5-3-2-4-6-18(16)27-20/h7-10H,2-6,12H2,1H3,(H,23,25)/b24-13+

InChI Key

RZKMYTZIOJIAPY-ZMOGYAJESA-N

Isomeric SMILES

C/C(=N\OCC(=O)NC1=C(C2=C(S1)CCCCC2)C#N)/C3=CC=C(C=C3)Br

Canonical SMILES

CC(=NOCC(=O)NC1=C(C2=C(S1)CCCCC2)C#N)C3=CC=C(C=C3)Br

Origin of Product

United States

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